Cas no 66232-34-6 (4-tert-Butyl-2-hydroxybenzaldehyde)

4-tert-Butyl-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a tert-butyl group at the para position and a hydroxyl group at the ortho position relative to the formyl functionality. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and specialty chemicals. Its sterically hindered tert-butyl group enhances stability, while the ortho-hydroxyl group enables chelation and further functionalization. The compound exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. Its structural features make it valuable for synthesizing complex molecules, including ligands and heterocyclic compounds, with applications in catalysis and material science.
4-tert-Butyl-2-hydroxybenzaldehyde structure
66232-34-6 structure
商品名:4-tert-Butyl-2-hydroxybenzaldehyde
CAS番号:66232-34-6
MF:C11H14O2
メガワット:178.22766
MDL:MFCD06412558
CID:58447
PubChem ID:13765272

4-tert-Butyl-2-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-tert-Butyl-2-hydroxybenzaldehyde
    • 4-tert-Butylsalicylaldehyde
    • 4-(tert-Butyl)-2-hydroxybenzaldehyde
    • 2-hydroxy-4-t-butylbenzaldehyde
    • 2-hydroxy-4-tert-butylbenzaldehyde
    • 4-tert-Butylsalicylaldehid
    • CS-0106379
    • 3-Pyridinecarboxylicacid2-[[3-(trifluoromethyl)phenyl]-amino]-2-(4-morpholinyl)-ethylester
    • AKOS006345722
    • A835379
    • AMY31510
    • 4-tert-Butyl-2-hydroxybenzaldehyde, AldrichCPR
    • 66232-34-6
    • UYRSLWPKZKASRB-UHFFFAOYSA-N
    • PS-8556
    • 2-hydroxy-4-tert.butylbenzaldehyde
    • W-200269
    • EN300-7368101
    • 4-tert-Butylsalicylaldehy
    • SCHEMBL1527058
    • AC-771
    • DTXSID30548849
    • 4-t-butyl salicylaldehyde
    • MFCD06412558
    • FT-0600663
    • 2-hydroxy-4-tert.butyl-benzaldehyde
    • 4-tert-butyl-2-hydroxy benzaldehyde
    • 4-tert-butyl-2-hydroxy-benzaldehyde
    • Z1201623529
    • DTXCID60499633
    • MDL: MFCD06412558
    • インチ: 1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3
    • InChIKey: UYRSLWPKZKASRB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC(=C(C=C1)C=O)O

計算された属性

  • せいみつぶんしりょう: 178.09900
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.072
  • ふってん: 262.916 °C at 760 mmHg
  • フラッシュポイント: 262.916 °C at 760 mmHg
  • 屈折率: 1.554
  • PSA: 37.30000
  • LogP: 2.50220

4-tert-Butyl-2-hydroxybenzaldehyde セキュリティ情報

4-tert-Butyl-2-hydroxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX692-1g
4-tert-Butyl-2-hydroxybenzaldehyde
66232-34-6 95%
1g
457.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177019-1g
4-(tert-Butyl)-2-hydroxybenzaldehyde
66232-34-6 98%
1g
¥309.00 2024-05-04
Apollo Scientific
OR4661-1g
4-tert-Butyl-2-hydroxybenzaldehyde
66232-34-6 95%
1g
£62.00 2023-09-01
abcr
AB246175-5 g
4-tert-Butyl-2-hydroxybenzaldehyde, 95%; .
66232-34-6 95%
5g
€321.80 2023-04-27
Chemenu
CM254395-5g
4-(tert-Butyl)-2-hydroxybenzaldehyde
66232-34-6 95%
5g
$257 2021-06-16
TRC
T135795-50mg
4-tert-Butyl-2-hydroxybenzaldehyde
66232-34-6
50mg
$ 50.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX692-200mg
4-tert-Butyl-2-hydroxybenzaldehyde
66232-34-6 95%
200mg
142.0CNY 2021-07-14
TRC
T135795-100mg
4-tert-Butyl-2-hydroxybenzaldehyde
66232-34-6
100mg
$ 65.00 2022-06-02
Enamine
EN300-7368101-0.5g
4-tert-butyl-2-hydroxybenzaldehyde
66232-34-6 95.0%
0.5g
$36.0 2025-03-11
Enamine
EN300-7368101-0.1g
4-tert-butyl-2-hydroxybenzaldehyde
66232-34-6 95.0%
0.1g
$19.0 2025-03-11

4-tert-Butyl-2-hydroxybenzaldehyde 関連文献

4-tert-Butyl-2-hydroxybenzaldehydeに関する追加情報

4-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 66232-34-6): A Versatile Compound in Pharmaceutical and Material Sciences

4-tert-Butyl-2-hydroxybenzaldehyde, a derivative of 2-hydroxybenzaldehyde, is a critical compound in modern pharmaceutical development and material science innovation. With its unique chemical structure and functional groups, this compound has garnered significant attention in recent years for its potential applications in drug discovery, polymer synthesis, and biological activity modulation. The CAS No. 66232-34-6 identifier ensures precise identification of this molecule, which is essential for chemical safety, research reproducibility, and regulatory compliance. This article provides a comprehensive overview of the chemical properties, synthetic pathways, and biological significance of 4-tert-Butyl-2-hydroxybenzaldehyde, while highlighting its role in cutting-edge pharmaceutical research and material science applications.

4-tert-Butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with a hydroxyl group at the 2-position and a tert-butyl group at the 4-position. The presence of the tert-butyl group introduces steric hindrance, which can significantly influence the compound’s reactivity and stability. The hydroxyl group imparts hydrophilicity, while the aldehyde functional group offers opportunities for further chemical modifications. These structural features make 4-tert-Butyl-2-hydroxybenzaldehyde a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and <

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(CAS:66232-34-6)4-tert-Butyl-2-hydroxybenzaldehyde
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